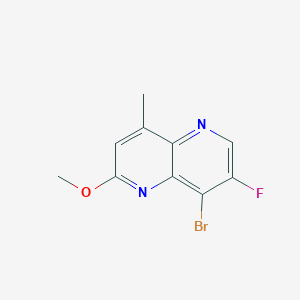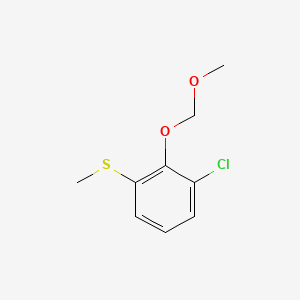
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClO2S. It is characterized by the presence of a chloro group, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the methoxymethoxy derivative. This intermediate is then reacted with methylthiol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
化学反応の分析
Types of Reactions
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides and sulfones.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the methoxymethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Derivatives with different nucleophiles replacing the chloro group.
Reduction: Dechlorinated or demethoxymethoxylated products.
科学的研究の応用
(3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfane group can undergo oxidation to form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
類似化合物との比較
Similar Compounds
Thioanisole: Similar in having a methylsulfane group attached to a phenyl ring.
3-Chloroanisole: Similar in having a chloro group and a methoxy group attached to a phenyl ring.
2-Methoxymethylphenol: Similar in having a methoxymethoxy group attached to a phenyl ring.
特性
分子式 |
C9H11ClO2S |
|---|---|
分子量 |
218.70 g/mol |
IUPAC名 |
1-chloro-2-(methoxymethoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-11-6-12-9-7(10)4-3-5-8(9)13-2/h3-5H,6H2,1-2H3 |
InChIキー |
ODHIVRUWYXGMBI-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=CC=C1Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


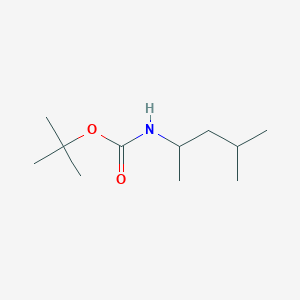
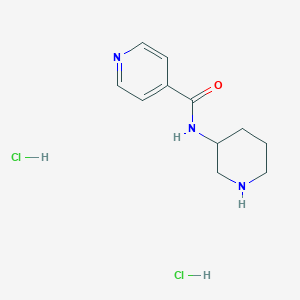

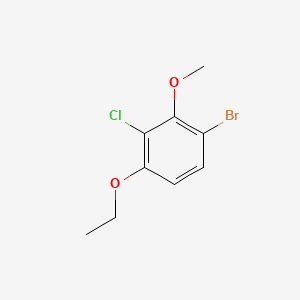
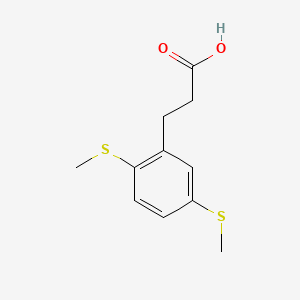
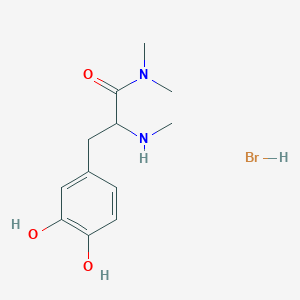


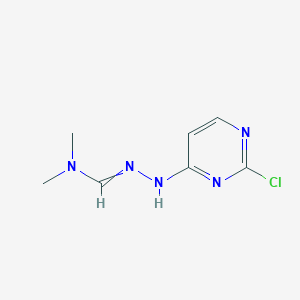
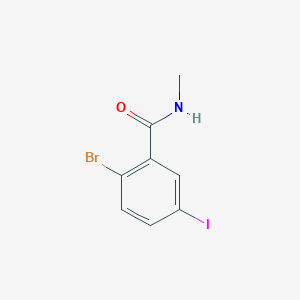
![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
